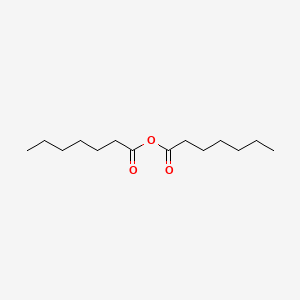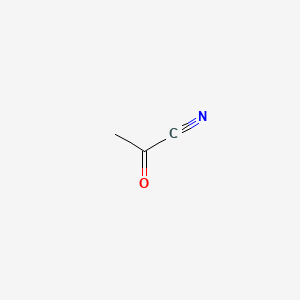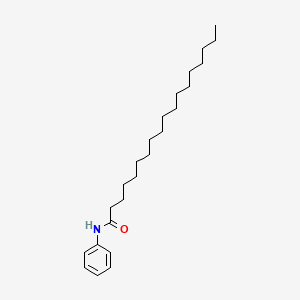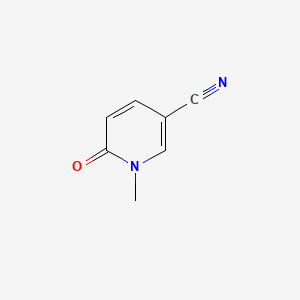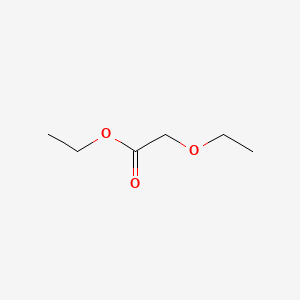
Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-
描述
The compound "Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-" is not directly mentioned in the provided papers. However, the papers discuss related benzene derivatives and their chemical properties, which can provide insights into the analysis of similar compounds. The first paper describes the synthesis of ruthenium complexes with benzene as part of the ligand structure, which could offer some context in terms of benzene derivatives' reactivity and coordination chemistry . The second paper discusses a benzene derivative used as a catalyst for synthesizing pyrazol derivatives, indicating the versatility of benzene-based compounds in synthetic chemistry .
Synthesis Analysis
The synthesis of benzene derivatives can involve various strategies, including catalytic processes and condensation reactions. In the first paper, benzene-ruthenium complexes are synthesized using a 'Click' reaction, which is a popular method for constructing complex molecules with high specificity and yield . The second paper outlines the synthesis of a benzene derivative by reacting phloroglucinol with chlorosulfonic acid, demonstrating another approach to modifying benzene rings . These methods could potentially be adapted for the synthesis of "Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-".
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their reactivity and application. The first paper provides detailed information on the molecular structure of benzene-ruthenium complexes, including bond lengths and the spatial arrangement of substituents, which is described as a piano stool type . This information is essential for understanding how modifications to the benzene ring, such as the addition of trifluoromethyl groups, might affect the overall molecular geometry and electronic properties.
Chemical Reactions Analysis
Benzene derivatives can participate in various chemical reactions, as evidenced by the papers. The first paper reports on the catalytic activity of benzene-ruthenium complexes in oxidation and transfer hydrogenation reactions, suggesting that benzene derivatives can be effective catalysts . The second paper describes the use of a benzene-based catalyst for the synthesis of bis(pyrazol) derivatives through condensation reactions . These findings highlight the reactivity of benzene derivatives and their potential applications in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. While the papers do not directly discuss "Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)-", they do provide insights into the properties of related compounds. For instance, the ruthenium complexes in the first paper exhibit efficient catalytic properties under various conditions, which could be related to the electronic effects of the benzene ring and its substituents . The second paper's catalyst shows excellent yields and eco-friendly reaction conditions, indicating that benzene derivatives can be designed to have desirable properties for synthetic applications .
科学研究应用
1. Synthesis of Functionalized Benzene Derivatives
Research by Dmowski and Piasecka-Maciejewska (1998) involved the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives including bis(trifluoromethyl)benzyl alcohol. This method is significant for the synthesis of functionalized benzene derivatives, which are valuable in diverse chemical applications (Dmowski & Piasecka-Maciejewska, 1998).
2. Organobismuth Compounds in Synthetic Chemistry
Chen, Yamamoto, and Akiba (1995) reported on the preparation of a hypervalent organobismuth compound using bis(trifluoromethyl)benzenemethanol derivatives. Such compounds have potential applications in synthetic chemistry, particularly in reactions involving bismuth-based catalysts (Chen, Yamamoto, & Akiba, 1995).
3. Advancements in Polymer Chemistry
Wang, Zhao, and Li (2012) synthesized a new aromatic diamine containing trifluoromethyl and methyl groups from 4-(trifluoromethyl)benzaldehyde, contributing to the development of fluorinated polyimides with excellent solubility and thermal stability. This research is crucial for advancements in polymer chemistry, especially in the production of materials with specific optical and mechanical properties (Wang, Zhao, & Li, 2012).
4. Catalytic Applications in Organic Synthesis
Research on various catalytic applications, such as the alkoxycarbonylation of alkenes, has been explored using derivatives of bis(trifluoromethyl)benzenes. This includes the development of advanced catalyst systems that improve activity and broaden the range of feedstocks in industrial processes (Dong et al., 2017).
5. Fluorination Reactions
Parsons (1972) studied the fluorination of 1,3-bis-(trifluoromethyl)benzene, producing lightly fluorinated aromatic products. This research provides insights into the mechanistic aspects of fluorination reactions, which are fundamental in the production of fluorinated organic compounds (Parsons, 1972).
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-6-2-4-7(5-3-6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAVZPXKNQAALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062102 | |
| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 4-methyl-alpha,alpha-bis(trifluoromethyl)- | |
CAS RN |
2010-61-9 | |
| Record name | 4-Methyl-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyl)hexafluoroisopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLYL)HEXAFLUOROISOPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HQP575VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




